5-(O-tolyl)oxazolidin-2-one
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Overview
Description
5-(O-tolyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound features a five-membered ring containing both nitrogen and oxygen atoms, with an O-tolyl group attached to the nitrogen atom. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(O-tolyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of O-tolylamine with ethylene carbonate under basic conditions to form the oxazolidinone ring. Another approach involves the use of N-alkoxycarbonyl amino alcohols, which can be cyclized using various reagents and catalysts .
Industrial Production Methods
Industrial production of oxazolidinones often employs scalable and efficient synthetic routes. For instance, the use of hypervalent iodine compounds in the intramolecular cyclization of N-allylcarbamates has been proposed for large-scale synthesis . Additionally, the Curtius rearrangement of substituted thiazolidinethiones can be used to produce 4,5-disubstituted oxazolidin-2-ones .
Chemical Reactions Analysis
Types of Reactions
5-(O-tolyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the oxazolidinone ring.
Scientific Research Applications
5-(O-tolyl)oxazolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(O-tolyl)oxazolidin-2-one and its derivatives involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is bacteriostatic for most bacteria but can be bactericidal for certain strains .
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with similar antibacterial activity but improved pharmacokinetic properties.
Contezolid: A newer oxazolidinone derivative under clinical investigation for its antibacterial properties.
Uniqueness
5-(O-tolyl)oxazolidin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the O-tolyl group can enhance its binding affinity to bacterial ribosomes, making it a valuable compound for developing new antibacterial agents .
Properties
Molecular Formula |
C10H11NO2 |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-(2-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-7-4-2-3-5-8(7)9-6-11-10(12)13-9/h2-5,9H,6H2,1H3,(H,11,12) |
InChI Key |
MSIRYXHMZMSXEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CNC(=O)O2 |
Origin of Product |
United States |
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